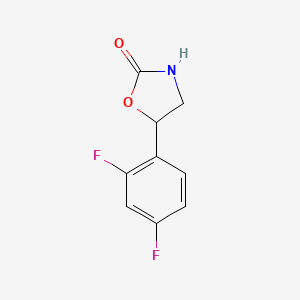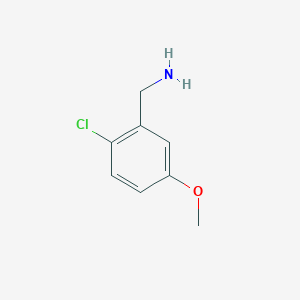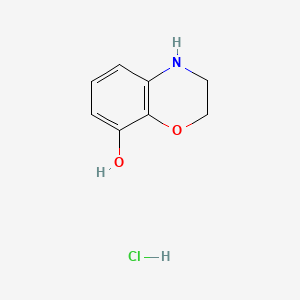
5-(Aminomethyl)-2-bromo-1,3-thiazole-4-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the bromination of a thiazole precursor followed by the introduction of an aminomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(aminomethyl)-2-chloro-1,3-thiazole-4-carboxylic acid hydrochloride
- 5-(aminomethyl)-2-iodo-1,3-thiazole-4-carboxylic acid hydrochloride
Uniqueness
Compared to its analogs, 5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid hydrochloride offers unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less so than iodine, providing a balance that can be advantageous in certain synthetic applications.
Propriétés
Formule moléculaire |
C5H6BrClN2O2S |
|---|---|
Poids moléculaire |
273.54 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-bromo-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H5BrN2O2S.ClH/c6-5-8-3(4(9)10)2(1-7)11-5;/h1,7H2,(H,9,10);1H |
Clé InChI |
TWCKVUJWGUXCFE-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(N=C(S1)Br)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


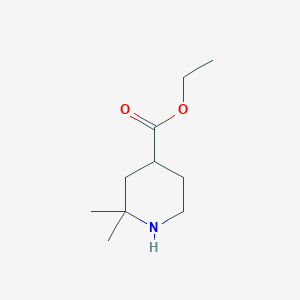
![I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B13519752.png)
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)
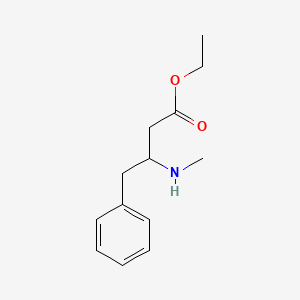
![4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13519761.png)
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13519774.png)

![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
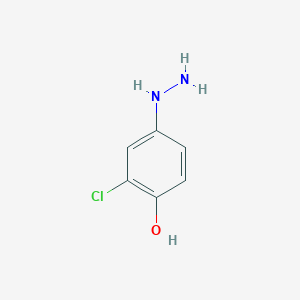
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
